1-(thiazol-2-yl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-2-one
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Overview
Description
1-(Thiazol-2-yl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-2-one is a complex organic compound featuring a thiazole ring, a pyrazole ring, and a piperazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiazol-2-yl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting from a suitable thioamide and an α-haloketone, the thiazole ring can be synthesized via a cyclization reaction.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by reacting a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Coupling Reactions: The thiazole and pyrazole intermediates are then coupled using a suitable linker, often involving amide bond formation.
Formation of Piperazinone: The final step involves the cyclization to form the piperazinone ring, which can be achieved through intramolecular cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scalability: Adapting the synthesis to large-scale production while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
1-(Thiazol-2-yl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the thiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated derivatives or other substituted products depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, 1-(thiazol-2-yl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-2-one may be studied for its potential as a bioactive molecule. It could exhibit antimicrobial, antifungal, or antiviral properties.
Medicine
In medicinal chemistry, this compound might be explored for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(thiazol-2-yl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-2-one would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Thiazol-2-yl)-4-(1H-pyrazole-4-carbonyl)piperazin-2-one: Lacks the trimethyl groups on the pyrazole ring.
1-(Thiazol-2-yl)-4-(1,3-dimethyl-1H-pyrazole-4-carbonyl)piperazin-2-one: Has fewer methyl groups on the pyrazole ring.
1-(Thiazol-2-yl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine-2-one: Contains a piperidine ring instead of a piperazinone ring.
Uniqueness
1-(Thiazol-2-yl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-2-one is unique due to the presence of both thiazole and pyrazole rings, along with the piperazinone moiety. This combination of functional groups provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)-4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-9-12(10(2)17(3)16-9)13(21)18-5-6-19(11(20)8-18)14-15-4-7-22-14/h4,7H,5-6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMAFXHWIIUTBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCN(C(=O)C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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